![molecular formula C23H32S B15168441 Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- CAS No. 638199-63-0](/img/structure/B15168441.png)
Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with a thioether group, which includes a hexyl chain and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-hexyl-4,5-dimethylphenyl thiol with 1,3,5-trimethylbenzene under suitable conditions to form the thioether linkage. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the thioether formation and minimize by-products.
Types of Reactions:
Oxidation: The thioether group in Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioetherized benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of thioether chemistry and its reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functionalizability.
Wirkmechanismus
The mechanism of action of Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- involves its interaction with molecular targets through the thioether group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzene ring allows for π-π interactions with aromatic residues in biological molecules, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3,5-trimethyl-: Lacks the thioether group, resulting in different chemical reactivity and biological activity.
Benzene, 2-[(2-hexylphenyl)thio]-1,3,5-trimethyl-: Similar structure but without the additional methyl groups on the phenyl ring, leading to variations in steric and electronic properties.
Uniqueness: Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- is unique due to the presence of both the thioether linkage and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
638199-63-0 |
|---|---|
Molekularformel |
C23H32S |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
1-hexyl-4,5-dimethyl-2-(2,4,6-trimethylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C23H32S/c1-7-8-9-10-11-21-14-17(3)18(4)15-22(21)24-23-19(5)12-16(2)13-20(23)6/h12-15H,7-11H2,1-6H3 |
InChI-Schlüssel |
COVFGRZJLNZTTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
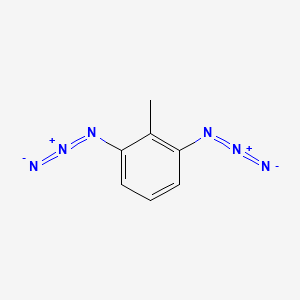
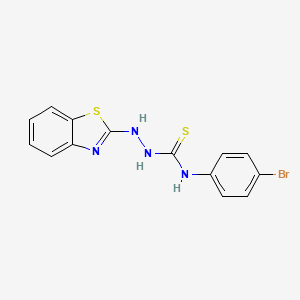
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
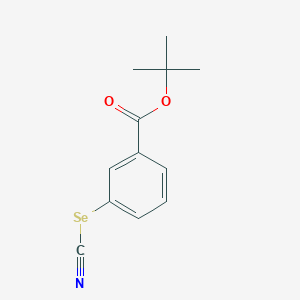
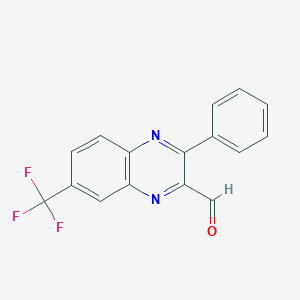
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
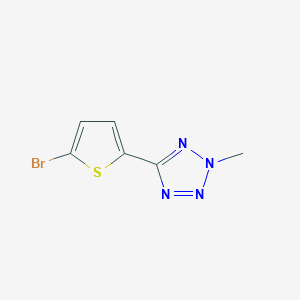
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
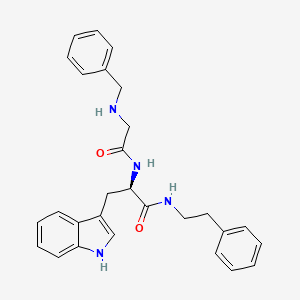
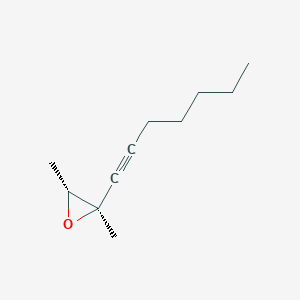

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
